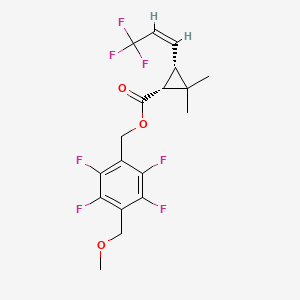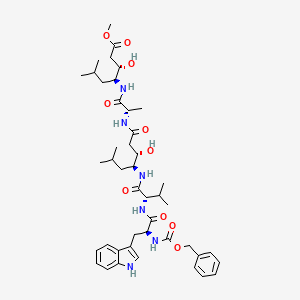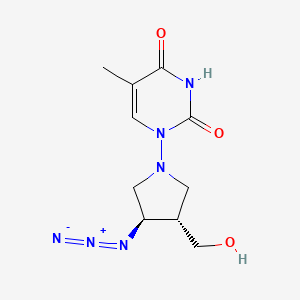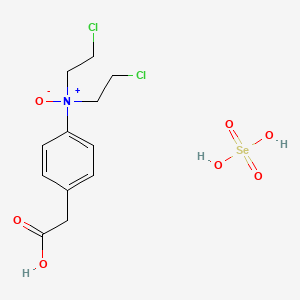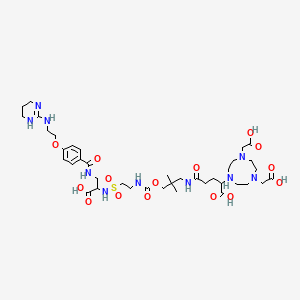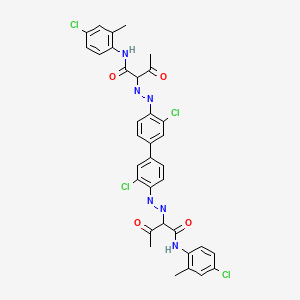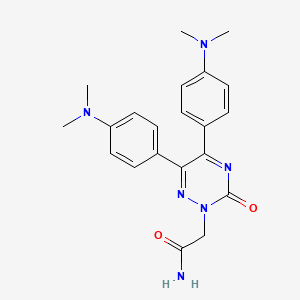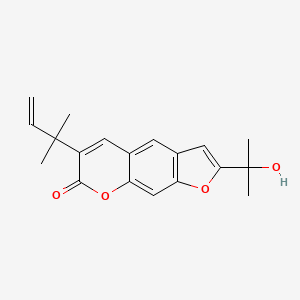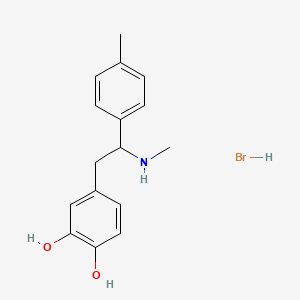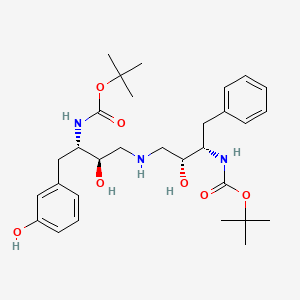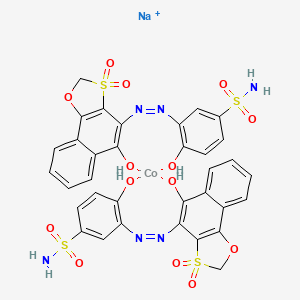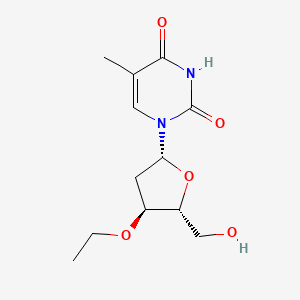
Thymidine, 3'-O-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-O-ethyl- is a modified nucleoside derived from thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-ethyl- typically involves the protection of the hydroxyl groups of thymidine, followed by selective alkylation at the 3’-position.
Industrial Production Methods: Industrial production of Thymidine, 3’-O-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-O-ethyl- undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethyl carboxylic acid .
Applications De Recherche Scientifique
Thymidine, 3’-O-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies and as a component in diagnostic assays.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays .
Mécanisme D'action
The mechanism of action of Thymidine, 3’-O-ethyl- involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The ethyl modification at the 3’-position can affect the binding affinity and recognition by DNA polymerases and other enzymes involved in nucleic acid metabolism .
Molecular Targets and Pathways:
DNA Polymerases: The modified nucleoside can be incorporated into DNA by DNA polymerases, potentially leading to chain termination or mutations.
Thymidine Kinase: The compound can be phosphorylated by thymidine kinase, affecting its cellular uptake and metabolism.
Comparaison Avec Des Composés Similaires
Thymidine, 3’-O-ethyl- can be compared with other modified nucleosides such as:
Deoxythymidine: The unmodified form of thymidine.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation assays.
2’-Deoxy-5-ethynyluridine (EdU): Another thymidine analog used for DNA labeling .
Uniqueness: This modification can enhance its stability, binding affinity, and specificity in various biochemical and medical applications .
Propriétés
Numéro CAS |
81542-72-5 |
|---|---|
Formule moléculaire |
C12H18N2O5 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-ethoxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O5/c1-3-18-8-4-10(19-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10+/m0/s1 |
Clé InChI |
KXGTYHLMWACQAG-IVZWLZJFSA-N |
SMILES isomérique |
CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCOC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


